5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Description

Chemical Structure and Key Features

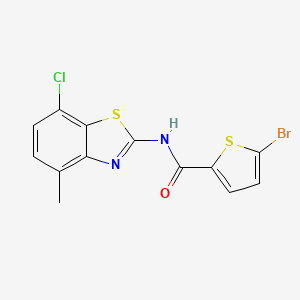

5-Bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring:

- A thiophene ring substituted with a bromine atom at the 5-position.

- A benzothiazole moiety substituted with a chlorine atom at the 7-position and a methyl group at the 4-position.

- A carboxamide linker bridging the thiophene and benzothiazole rings.

Molecular Formula: C₁₃H₉BrClN₂OS₂ Molecular Weight: 402.71 g/mol (calculated).

Properties

IUPAC Name |

5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrClN2OS2/c1-6-2-3-7(15)11-10(6)16-13(20-11)17-12(18)8-4-5-9(14)19-8/h2-5H,1H3,(H,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOKHPRVSHXNZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC=C(S3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrClN2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Formation of the Benzo[d]thiazole Ring: The benzo[d]thiazole ring can be synthesized through the cyclization of 2-aminothiophenol with 4-chloroacetophenone under acidic conditions.

Bromination of Thiophene: Thiophene can be brominated at the 5th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Coupling Reaction: The brominated thiophene is then coupled with the benzo[d]thiazole derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired carboxamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.

Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

Substitution: Electrophilic substitution reactions can take place at the aromatic rings, especially at positions ortho and para to the existing substituents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution Reagents: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)

Major Products Formed

Oxidation: Sulfoxides and sulfones

Reduction: Amines

Substitution: Halogenated derivatives, nitro compounds

Scientific Research Applications

5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring, which is known for its biological activity.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

Key Observations :

Synthetic Yields :

- Pyrazine and pyridine analogs are synthesized in higher yields (75–80%) compared to pyrazole derivatives (35–84%) due to steric and electronic differences in coupling partners .

- The benzothiazole-based target compound may require optimized coupling conditions due to the steric bulk of the 7-chloro-4-methyl substituents.

Electronic Properties: HOMO-LUMO Gaps: Pyrazine analogs (e.g., compound 4a) exhibit narrow HOMO-LUMO gaps (3.8–4.2 eV), enhancing charge transfer and nonlinear optical (NLO) properties . Electrophilicity: Electron-withdrawing groups (e.g., bromine, chlorine) increase electrophilicity (ω = 4.5–5.2 eV), favoring interactions with nucleophilic biological targets .

Biological Activity: Antibacterial Activity: Pyridine analogs (e.g., N-(4-methylpyridin-2-yl) derivatives) show moderate activity against Staphylococcus aureus (MIC = 8–16 µg/mL) . Anticancer Potential: Benzothiazole derivatives (e.g., N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide) exhibit cytotoxic effects (IC₅₀ = 12 µM) via thiazole-mediated apoptosis .

Mechanistic and Computational Insights

- Suzuki Cross-Coupling : The bromine substituent in the target compound enables diversification via palladium-catalyzed coupling with aryl boronic acids, similar to pyrazine and pyrazole analogs .

- DFT Studies : Electron-withdrawing groups (Br, Cl) reduce the HOMO-LUMO gap, enhancing polarizability and NLO responses. For example, pyrazine derivatives exhibit hyperpolarizability (β) values up to 12 × 10⁻³⁰ esu .

Biological Activity

5-bromo-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Characteristics

The compound features a thiophene ring substituted with a bromine atom and a carboxamide group, along with a benzothiazole moiety. This specific structural arrangement contributes to its diverse chemical and biological properties, making it a subject of extensive research in various fields, including oncology and antimicrobial studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Research indicates that it may inhibit key signaling pathways involved in cancer cell proliferation and survival.

Key Mechanisms:

- Inhibition of Cancer Cell Growth : The compound has been shown to exhibit cytotoxic effects against various cancer cell lines, including prostate (PC3 and DU145), lung (A549), and cervical (HeLa) cancer cells. Studies demonstrate a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent .

- Induction of Apoptosis : Mechanistic studies suggest that the compound induces apoptosis through chromatin condensation and DNA damage, leading to cell cycle arrest at the G0/G1 phase .

- Targeting Specific Proteins : Molecular docking studies have indicated that the compound may interact with proteins involved in cell signaling pathways, such as extracellular signal-regulated kinase (ERK) and fibroblast growth factor receptor (FGFR), enhancing its therapeutic efficacy .

Biological Activity Data

The following table summarizes the biological activity of this compound against various cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| PC3 | 26.43 ± 2.1 | Apoptosis induction |

| DU145 | 41.85 ± 7.8 | Apoptosis induction |

| A549 | 32.01 ± 3.2 | Cell cycle arrest |

| HeLa | 25.47 ± 1.9 | Cytotoxicity |

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Prostate Cancer Study : In a study involving PC3 and DU145 cells, treatment with varying concentrations of the compound resulted in significant reductions in cell viability over time, showcasing its potential as a therapeutic agent against prostate cancer .

- Lung Cancer Research : The compound was tested against A549 cells using the MTT assay protocol, revealing moderate to strong anticancer activity compared to standard chemotherapeutics like doxorubicin .

- Molecular Docking Analysis : Computational studies have suggested that the compound binds effectively to ERK and FGFR proteins, which are crucial for tumor growth and metastasis, thereby providing insights into its mechanism of action .

Q & A

Q. Optimization Strategies :

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates and selectivity for amide bond formation .

- Catalysts : Lewis acids (e.g., ZnCl₂) improve cyclization efficiency in benzothiazole synthesis .

- Temperature control : Reactions are often conducted at 60–80°C for amide coupling and reflux conditions (100–120°C) for cyclization steps .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) ensures high purity (>95%) .

Which spectroscopic techniques are employed to confirm the structure and purity of this compound?

Basic Research Question

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at ~165 ppm) .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex heterocyclic systems .

- Infrared Spectroscopy (IR) : Confirms functional groups (amide C=O stretch at ~1670 cm⁻¹, C-Br at ~600 cm⁻¹) .

- Mass Spectrometry (HRMS/ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.2008) .

- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>98%) using C18 columns and UV detection (λ = 254 nm) .

How do researchers investigate the structure-activity relationship (SAR) of this compound for therapeutic applications?

Advanced Research Question

SAR studies focus on:

- Substituent Variation : Modifying the benzothiazole (e.g., replacing 7-Cl with electron-withdrawing groups) or thiophene (e.g., Br vs. NO₂) moieties to assess potency .

- Biological Assays :

- Computational Docking : Molecular modeling (AutoDock, Schrödinger) predicts binding modes to targets like DNA topoisomerases or inflammatory cytokines .

Key Finding : Derivatives with electron-deficient benzothiazole rings show enhanced anticancer activity (e.g., 5f in , IC₅₀ = 12 µM) .

What strategies are used to resolve contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from variations in:

- Assay Conditions : Differences in cell culture media, incubation times, or serum concentrations affect IC₅₀ values. Standardization via OECD guidelines is critical .

- Compound Purity : Impurities >2% can skew results. Cross-validation using HPLC and LC-MS ensures batch consistency .

- Target Selectivity : Off-target effects are identified via kinome-wide profiling or CRISPR-Cas9 knockout models .

- Meta-Analysis : Aggregating data from multiple studies (e.g., comparing IC₅₀ ranges across 10+ cell lines) identifies outliers .

What in vitro models are appropriate for evaluating the compound's pharmacokinetic properties?

Advanced Research Question

- Metabolic Stability : Microsomal assays (human liver microsomes) quantify half-life (t₁/₂) using LC-MS/MS .

- Permeability : Caco-2 cell monolayers predict intestinal absorption (Papp <1×10⁻⁶ cm/s indicates poor bioavailability) .

- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration measures unbound fraction (e.g., >90% binding for lipophilic analogs) .

- CYP Inhibition : Fluorogenic substrates assess interactions with cytochrome P450 enzymes (e.g., CYP3A4 inhibition at IC₅₀ >10 µM) .

What are the key challenges in scaling up the synthesis of this compound while maintaining purity?

Basic Research Question

- Reaction Scalability : Exothermic amide couplings require controlled addition of reagents in jacketed reactors .

- Byproduct Formation : Bromine displacement during cyclization generates impurities; quenching with Na₂S₂O₃ mitigates this .

- Solvent Recovery : DMF/DMSO are recycled via distillation (bp 153°C/189°C) to reduce costs .

- Crystallization Optimization : Seeding with pure crystals in ethanol/water mixtures improves yield (76%→85%) .

How is computational chemistry applied to predict the compound's interaction with biological targets?

Advanced Research Question

- Molecular Dynamics (MD) : Simulates ligand-receptor binding (e.g., 100 ns trajectories in GROMACS) to assess stability .

- Free Energy Perturbation (FEP) : Calculates binding affinity changes (ΔΔG) for SAR-guided modifications .

- Pharmacophore Modeling : Identifies critical interaction points (e.g., H-bond donors at benzothiazole N1) .

- ADMET Prediction : Tools like SwissADME forecast logP (≈3.5) and BBB permeability (CNS MPO score <4) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.